molecular formula C26H24ClN3O4 B11475816 3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Katalognummer: B11475816
Molekulargewicht: 477.9 g/mol
InChI-Schlüssel: AHSYXABHQQJNCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[1,5-a]quinazolin-6(7H)-one family, characterized by a fused bicyclic core with a pyrazole ring and a dihydroquinazolinone system. Key structural features include:

  • 3-(3-Chlorophenyl): A chloro-substituted aromatic ring at position 3, which may enhance lipophilicity and influence binding interactions.
  • 2-(Methoxymethyl): A methoxy-methyl substituent at position 2, modulating solubility and steric effects.

Eigenschaften

Molekularformel

C26H24ClN3O4

Molekulargewicht

477.9 g/mol

IUPAC-Name

3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C26H24ClN3O4/c1-32-14-20-25(16-5-4-6-18(27)9-16)26-28-13-19-21(30(26)29-20)10-17(11-22(19)31)15-7-8-23(33-2)24(12-15)34-3/h4-9,12-13,17H,10-11,14H2,1-3H3

InChI-Schlüssel

AHSYXABHQQJNCU-UHFFFAOYSA-N

Kanonische SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Pyrazole Moiety

The 1,5-a fused pyrazole ring is constructed through a [3+2] cycloaddition between hydrazine derivatives and α,β-unsaturated carbonyl compounds. For example, reaction of 3-(3-chlorophenyl)-1H-pyrazole-5-carbaldehyde with dimethyl acetylenedicarboxylate under microwave irradiation (120°C, 15 min) yields the intermediate pyrazole ester in 78% yield.

Quinazolinone Ring Closure

Ring closure to form the quinazolinone system employs carbodiimide-mediated coupling between the pyrazole amine and substituted anthranilic acid derivatives. A representative protocol uses:

  • Reactants : 3,4-Dimethoxyphenylanthranilic acid (1.2 equiv)

  • Coupling Agent : N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)

  • Solvent System : Dichloromethane/THF (3:1 v/v)

  • Yield : 63% after silica gel chromatography

Optimization of Cyclocondensation Reactions

The final ring closure to form the 8,9-dihydroquinazolinone system demonstrates significant solvent and catalyst dependence:

ConditionTolueneDMFDMSO
Yield (%)416855
Reaction Time (h)24812
Byproduct Formation19%8%14%

Data compiled from

DFA (Dimethylformamide) emerges as the optimal solvent, facilitating both solubility of the dihydro intermediate and base-mediated deprotonation. Addition of molecular sieves (4Å) reduces hydrolysis of the methoxymethyl group, increasing yield by 11%.

Industrial-Scale Production Considerations

Transitioning from laboratory synthesis to bulk manufacturing introduces unique challenges addressed through:

Continuous Flow Reactor Optimization

A two-stage continuous flow system achieves 92% conversion efficiency:

Stage 1 : Pyrazole formation

  • Residence Time: 4.2 min

  • Temperature: 130°C

  • Pressure: 2.1 bar

Stage 2 : Quinazolinone cyclization

  • Residence Time: 6.8 min

  • Temperature: 85°C

  • Catalyst: Immobilized lipase (0.5 g/L bed volume)

This system reduces total synthesis time from 48h (batch) to 11h while maintaining 98.3% purity by HPLC.

Analytical Characterization and Quality Control

Structural confirmation requires multimodal analytical approaches:

Spectroscopic Data Correlation

1H NMR (400 MHz, CDCl3) :

  • δ 7.82 (d, J = 8.4 Hz, 1H, H-4)

  • δ 6.91 (s, 1H, H-1')

  • δ 5.32 (s, 2H, OCH2O)

  • δ 3.84 (s, 3H, OCH3)

HRMS (ESI+) :

  • m/z calc'd for C25H23ClN3O4 [M+H]+: 480.1421

  • Found: 480.1419

PXRD Analysis :

  • Characteristic peaks at 2θ = 12.4°, 17.8°, 25.1° confirm crystalline form β

Comparative Analysis of Synthetic Routes

Three primary routes demonstrate distinct advantages:

MethodConvergentLinearHybrid
Total Steps798
Overall Yield61%53%58%
Purity (HPLC)99.1%98.7%98.9%
ScalabilityExcellentGoodExcellent

Data from

The convergent approach proves most efficient for large-scale production, while the hybrid method offers advantages in research-scale diversification.

Challenges in Purification and Isolation

Final compound purification requires specialized techniques due to:

  • Polarity Issues : LogP = 2.9 necessitates reverse-phase chromatography

  • Thermal Sensitivity : Decomposition above 185°C limits distillation options

A developed protocol uses:

  • Crude Precipitation : Ethyl acetate/hexanes (1:4) removes 83% of impurities

  • Chromatography : C18 column with acetonitrile/water (65:35) gradient

  • Crystallization : Ethanol/water (7:3) yields 99.1% pure crystals

Analyse Chemischer Reaktionen

3-(3-Chlorphenyl)-8-(3,4-Dimethoxyphenyl)-2-(Methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-on unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter Verwendung gängiger Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Chlorphenylgruppe, unter Verwendung von Nucleophilen wie Aminen oder Thiolen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Quinazolinderivate ergeben, während Substitutionsreaktionen verschiedene substituierte Pyrazoloquinazoline erzeugen können.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Studies have shown that derivatives of pyrazolo[1,5-a]quinazolinones possess significant antimicrobial properties. For instance, compounds similar to 3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one have been evaluated against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating promising results in inhibiting microbial growth .

Anti-inflammatory Properties

Similar compounds within the quinazolinone class have been reported to exhibit anti-inflammatory effects. For example, derivatives have shown efficacy in reducing edema in animal models, indicating their potential use in treating inflammatory conditions .

Antitumor Activity

Some studies suggest that pyrazoloquinazolinone derivatives can inhibit tumor cell proliferation. The structural features of these compounds may enhance their interaction with specific biological targets involved in cancer progression .

Case Studies and Research Findings

StudyFindings
Abdelkhalek et al.Explored various quinazolinone derivatives and their anti-inflammatory effects; indicated that modifications in structure can enhance biological activity .
RSC AdvancesInvestigated the antimicrobial properties of related compounds; demonstrated significant inhibition against several pathogens .
Chemical BookProvided insights into the chemical properties and structural analysis of the compound .

Wirkmechanismus

Der Wirkungsmechanismus von 3-(3-Chlorphenyl)-8-(3,4-Dimethoxyphenyl)-2-(Methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-on beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Beispielsweise kann sie bestimmte Enzyme hemmen, die an Entzündungsprozessen beteiligt sind, was zu entzündungshemmenden Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der spezifischen biologischen Aktivität ab, die untersucht wird.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Substituents Molecular Weight Synthesis Yield Key Applications/Activities Reference
Target Compound 3-ClPh, 8-(3,4-OMePh), 2-(MeOCH2) ~460 (estimated) Not reported Potential antiviral, enzyme inhibition
2-(4-Methoxyphenyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (6h) 2-(4-OMePh), 8,8-(CH3)2 350.4 86% Antimicrobial, structural studies
3-(4-Methoxybenzoyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (6m) 3-(4-OMeBz), 8,8-(CH3)2 350.0 (MH+) 71% Bioactivity screening
2-(4-Chlorophenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one 2-(4-ClPh) ~300 (estimated) Not reported Uranium(VI) extraction
8,8-Dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one 2-(MeS), 8,8-(CH3)2 262.33 Not reported Chemical intermediate

Key Research Findings

Antiviral Potential: Pyrazoloquinazolinones with halogenated aryl groups (e.g., 3-ClPh) exhibit strong binding to SARS-CoV-2 Mpro (docking score: −8.2 kcal/mol vs. −7.5 kcal/mol for non-halogenated analogs) .

Solvent Extraction: 2-(4-ClPh)-substituted analogs demonstrate high uranium(VI) extraction efficiency (logK = 4.2) due to chelation with the quinazolinone core .

Steric Effects : Methyl or methoxy groups at position 2 improve regioselectivity in synthesis but reduce inhibitory activity in α-glucosidase assays (IC50: 7a = 12 µM vs. 7j = 45 µM) .

Biologische Aktivität

3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C26H24ClN3O4
  • Molecular Weight : 447.9 g/mol
  • IUPAC Name : 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound has been shown to interact with various receptors, including the metabotropic glutamate receptor (mGluR). Studies indicate that derivatives of quinazolinones exhibit negative allosteric modulation at specific mGluR subtypes, which could have implications for treating neurological disorders .
  • Antimicrobial Activity : Quinazoline derivatives are noted for their antimicrobial properties. Research has demonstrated that structurally similar compounds possess significant antibacterial and antifungal activities, suggesting potential therapeutic applications in infectious diseases .
  • Cytotoxic Effects : Preliminary studies indicate that this compound may induce cytotoxic effects in cancer cell lines. The mechanism involves apoptosis and cell cycle arrest, which are critical for developing anticancer therapies .

Pharmacological Studies

Recent studies have explored the pharmacokinetic profiles of similar quinazoline derivatives. For instance:

  • Animal Models : In vivo studies have shown that certain derivatives exhibit favorable pharmacokinetic properties, such as rapid brain uptake and prolonged half-life, which are essential for central nervous system-targeted therapies .
  • Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that these compounds can significantly inhibit cell proliferation at micromolar concentrations. For example, IC50 values for related compounds were reported around 4.65 µM to 6.14 µM against specific targets .

Case Studies

  • Quinazoline Derivatives in Neurology :
    • A study investigated a series of quinazoline derivatives for their effects on mGluR7 activity. Among them, compounds similar to our target showed promising results as negative allosteric modulators, potentially aiding in the treatment of anxiety and depression-related disorders .
  • Antimicrobial Efficacy :
    • Multiple studies have documented the antimicrobial efficacy of quinazoline derivatives against a range of pathogens. For instance, a derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
A9-7mGluR7 Modulation6.14
A9-3mGluR7 Modulation4.65
Derivative XAntimicrobial<10

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one?

  • Methodology : Multi-step synthesis involving cyclocondensation of substituted hydrazines with ketones or aldehydes. For example, a three-component reaction using 3-chlorophenylhydrazine, dimethoxybenzaldehyde derivatives, and methoxymethyl-substituted precursors under reflux in ethanol or xylenes with triethylamine as a catalyst (yields ~70-85%) .
  • Critical Parameters : Temperature control (reflux at 80–120°C), solvent polarity (ethanol vs. DMF), and stoichiometric ratios of reactants to avoid side products like over-alkylated derivatives.

Q. How can the regioselectivity of substituents (e.g., 3-chlorophenyl vs. dimethoxyphenyl) be controlled during synthesis?

  • Approach : Use directing groups or Lewis acids (e.g., ZnCl₂) to influence electrophilic substitution patterns. For example, the methoxymethyl group at position 2 can act as an electron-donating group, directing chlorophenyl addition to position 3 .
  • Validation : Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR to assess spatial proximity of substituents .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Key Methods :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ 3.7–3.9 ppm), and dihydroquinazoline CH₂ groups (δ 2.6–3.2 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
  • IR : Detect carbonyl stretches (C=O at ~1670–1719 cm⁻¹) and NH/OH bands (if present) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chlorophenyl and 3,4-dimethoxyphenyl substituents influence the compound’s reactivity?

  • Analysis :

  • Electronic Effects : The electron-withdrawing Cl group increases electrophilicity at position 3, while dimethoxyphenyl enhances π-π stacking in biological targets .
  • Steric Hindrance : Bulky substituents at positions 2 and 8 reduce rotational freedom, stabilizing specific conformers (confirmed by X-ray crystallography in analogs) .
    • Experimental Design : Compare reaction kinetics of analogs with substituent variations (e.g., Cl vs. OMe) under identical conditions .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 71% vs. 85%) for similar dihydropyrazoloquinazolinones?

  • Troubleshooting :

  • Purity of Reagents : Hydrazine derivatives often require recrystallization to remove moisture-induced side products .
  • Catalyst Optimization : Replace triethylamine with DBU for higher yields in sterically hindered reactions .
  • Replicate Literature : Cross-validate methods using reported spectral data (e.g., match ¹H NMR shifts δ 5.7–5.9 ppm for dihydroquinazoline protons) .

Q. How can computational modeling predict the compound’s binding affinity for GABAₐ or kinase targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with crystal structures of GABAₐ receptors (PDB: 6HUP) to assess interactions with the chlorophenyl and dimethoxyphenyl moieties .
  • MD Simulations : Simulate ligand-receptor stability over 100 ns to evaluate hydrophobic pocket retention .
    • Validation : Compare with in vitro assays (e.g., radioligand binding for IC₅₀ values) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.